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Core Science & Biosynthesis

Foundational

3-Bromo-1-isobutyl-5-nitro-1H-indazole: A Comprehensive Technical Guide to Synthesis, Properties, and Drug Discovery Applications

Executive Summary In modern medicinal chemistry, the 1H-indazole ring system is recognized as a highly privileged scaffold, frequently serving as a bioisostere for indole and benzimidazole in the design of targeted thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1H-indazole ring system is recognized as a highly privileged scaffold, frequently serving as a bioisostere for indole and benzimidazole in the design of targeted therapeutics. Among its highly functionalized derivatives, 3-Bromo-1-isobutyl-5-nitro-1H-indazole (CAS: 1352514-55-6) stands out as a critical advanced intermediate.

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a modular cassette designed for rational drug discovery. The strategic placement of its three functional groups—the C3-bromide, the N1-isobutyl chain, and the C5-nitro group—enables precise, orthogonal functionalization. This guide dissects the physicochemical properties, self-validating synthetic protocols, and the application of this scaffold in developing high-affinity kinase inhibitors, particularly targeting the p38α Mitogen-Activated Protein Kinase (MAPK) pathway.

Structural Rationale & Physicochemical Profiling

The architectural design of 3-Bromo-1-isobutyl-5-nitro-1H-indazole is driven by the need for specific vector geometries in kinase active sites.

  • 1-Isobutyl Group: Serves as a lipophilic anchor. In the context of kinase inhibition, this branched aliphatic chain is highly effective at occupying deep hydrophobic pockets (e.g., the DFG-out conformation pocket), significantly increasing binding affinity and residence time.

  • 3-Bromo Substituent: Acts as a versatile synthetic handle. The C3-position is primed for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the late-stage introduction of aryl or heteroaryl motifs that interact with the kinase hinge region.

  • 5-Nitro Group: A masked nucleophile. Upon reduction to an amine, it provides a vector for amidation or urea formation, enabling the molecule to reach solvent-exposed regions or form critical hydrogen bonds with the target protein backbone.

Quantitative Physicochemical Data

To facilitate assay development and formulation strategies, the core quantitative parameters of the scaffold are summarized below.

PropertyValue / DescriptionRationale / Implication for Drug Design
CAS Number 1352514-55-6Unique identifier for procurement and registry.
Molecular Formula C₁₁H₁₂BrN₃O₂Defines the exact atomic composition.
Molecular Weight 298.14 g/mol Low MW allows for downstream functionalization while remaining within Lipinski's Rule of 5.
LogP (Estimated) ~3.8 - 4.2High lipophilicity driven by the isobutyl and bromo groups; requires polar organic solvents for reactions.
Solubility Soluble in DMF, DMSO, DCMIdeal for homogenous transition-metal catalysis; insoluble in aqueous media, necessitating co-solvents in biological assays.
Isotopic Signature 1:1 ratio at m/z 298/300The ⁷⁹Br/⁸¹Br isotopes provide a distinct mass spectrometry signature for reaction monitoring.

Synthetic Methodologies & Workflow

The construction of this scaffold requires strict regiocontrol. The workflow below outlines the logical progression from the commercially available 5-nitro-1H-indazole to the target molecule, followed by its downstream divergence.

SynthWorkflow A 5-Nitro-1H-indazole B Bromination (Br2 / DMF) C3-Selective A->B C 3-Bromo-5-nitro-1H-indazole (Intermediate) B->C D N-Alkylation (Isobutyl Bromide) Base-catalyzed C->D E 3-Bromo-1-isobutyl-5-nitro-1H-indazole (Target Scaffold) D->E F Nitro Reduction (Pd/C, H2) -> 5-Amino Derivative E->F Pathway 1 G Suzuki Coupling (Pd cat.) -> 3-Aryl Derivative E->G Pathway 2

Fig 1: Synthetic workflow and downstream functionalization of the indazole scaffold.

Protocol 1: C3-Selective Bromination of 5-Nitro-1H-indazole

Causality & Rationale: The C3-position of the indazole core is the most electron-rich and susceptible to electrophilic aromatic substitution. We utilize N,N-Dimethylformamide (DMF) as the solvent because it stabilizes the intermediate bromonium ion and prevents undesired over-bromination, ensuring high regioselectivity [1].

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged 3-neck round-bottom flask with 5-nitro-1H-indazole (1.0 eq) and anhydrous DMF (10 volumes). Stir to achieve a homogenous solution.

  • Cooling: Chill the reaction mixture to -5 °C using an ice/salt bath. Causality: Low temperatures suppress radical side reactions and favor the kinetic C3-bromination product.

  • Addition: Dropwise add elemental bromine (Br₂, 1.1 eq) over 30 minutes, maintaining the internal temperature below 0 °C.

  • Incubation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to 35 °C and incubate for an additional 10-12 hours.

  • Self-Validation Checkpoint (QC): Sample the reaction for LC-MS analysis. The protocol is validated when the starting material peak (m/z 164 [M+H]⁺) is completely replaced by the product peak (m/z 242/244 [M+H]⁺), displaying the classic 1:1 isotopic pattern of a single bromine atom.

  • Workup: Quench the reaction by pouring it into ice-cold saturated sodium thiosulfate (Na₂S₂O₃) solution to neutralize unreacted bromine. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-bromo-5-nitro-1H-indazole.

Protocol 2: Regioselective N1-Alkylation

Causality & Rationale: Alkylation of indazoles is notoriously challenging due to the tautomeric equilibrium between the N1 and N2 positions. To favor N1-alkylation (the thermodynamically stable isomer), we employ Cesium Carbonate (Cs₂CO₃) in DMF. The large, soft cesium cation weakly coordinates with the indazole anion, leaving the N1 position highly nucleophilic and accessible for the incoming isobutyl bromide [2].

Step-by-Step Methodology:

  • Deprotonation: Dissolve 3-bromo-5-nitro-1H-indazole (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the indazolyl anion.

  • Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) dropwise. Heat the mixture to 60 °C for 6 hours.

  • Self-Validation Checkpoint (QC): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). You will observe two spots. Validation: The N1-alkylated isomer (target) consistently exhibits a higher Retention Factor (Rf) than the N2-isomer due to its lower dipole moment. Confirm the regiochemistry of the isolated top spot via 2D NOESY NMR; a cross-peak between the isobutyl -CH₂- protons and the C7-H proton of the indazole core definitively proves N1-alkylation.

  • Purification: Partition the mixture between Ethyl Acetate and water. Extract the organic layer, dry over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate pure 3-Bromo-1-isobutyl-5-nitro-1H-indazole.

Application in Targeted Therapeutics: p38α MAPK Inhibition

The 1-isobutyl-1H-indazole scaffold is a cornerstone in the development of p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors [3]. Overactive p38α MAPK signaling is a primary driver of neuroinflammation and cognitive decline in neurodegenerative disorders such as Alzheimer's Disease.

By utilizing 3-Bromo-1-isobutyl-5-nitro-1H-indazole as a starting point, researchers can synthesize dual-acting inhibitors (e.g., targeting both p38α MAPK and Butyrylcholinesterase) [4]. The indazole core acts as a potent hinge-binding motif, while the 1-isobutyl group anchors the molecule deeply into the hydrophobic selectivity pocket of the kinase.

MAPK_Pathway Stimulus Inflammatory Cytokines / Stress MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38MAPK p38α MAPK MKK3_6->p38MAPK Phosphorylates Downstream Pro-inflammatory Gene Expression (TNF-α, IL-1β) p38MAPK->Downstream Activates Transcription Inhibitor 1-Isobutyl-1H-indazole Derivatives Inhibitor->p38MAPK Inhibits (Hinge Binder) Neurodegen Neuroinflammation & Cognitive Decline Downstream->Neurodegen Drives

Fig 2: p38α MAPK signaling pathway targeted by 1-isobutyl-1H-indazole derivatives.

Mechanistic Insights into Kinase Binding

When downstream derivatives of this scaffold (such as 5-aryloxy-1-isobutyl-1H-indazole-6-carboxamides) enter the p38α active site, the indazole nitrogens form critical bidentate hydrogen bonds with the backbone amide of Met109 and the carbonyl of Gly110 in the hinge region. This competitive binding outcompetes ATP, shutting down the phosphorylation cascade that leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-1β.

Downstream Functionalization Strategies

To transition from the intermediate 3-Bromo-1-isobutyl-5-nitro-1H-indazole to an active pharmaceutical ingredient (API), two primary transformations are executed:

  • Nitro Reduction: The C5-nitro group is reduced to an aniline using Palladium on Carbon (Pd/C) under a hydrogen atmosphere (H₂). This newly formed amine is highly reactive and can be coupled with various acyl chlorides or isocyanates to form amides or ureas, respectively.

  • Suzuki-Miyaura Cross-Coupling: The C3-bromide is reacted with aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃). This installs the final spatial vectors required to interact with the kinase's activation loop.

By mastering the chemistry of this specific indazole building block, drug development professionals can rapidly iterate through structure-activity relationship (SAR) campaigns, driving the discovery of next-generation anti-inflammatory and antineoplastic agents.

References

  • Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents (CN103570624A). Available at:[1]

  • Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2]

  • 9D7N: Human p38alpha MAP Kinase in complex with 1-Isobutyl-1H-indazole derivative; OSF267. RCSB Protein Data Bank. Available at: [Link][3]

  • BDBM50314072 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide. BindingDB (Enzyme Inhibition Constant Data). Available at: [Link][4]

Sources

Exploratory

Mechanism of Action for 3-Bromo-1-isobutyl-5-nitro-1H-indazole Derivatives

An In-Depth Technical Guide Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its versatile biological activities.[1][2] This guide focuses on derivatives of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its versatile biological activities.[1][2] This guide focuses on derivatives of 3-Bromo-1-isobutyl-5-nitro-1H-indazole, a class of compounds designed to leverage the unique chemical properties of its constituent functional groups. While comprehensive studies on this specific substitution pattern are emerging, a robust mechanistic hypothesis can be constructed by analyzing the extensive literature on related indazole analogs. This document synthesizes current knowledge to postulate the primary mechanisms of action, focusing on kinase inhibition, induction of apoptosis, and ROS-mediated cytotoxicity. We provide detailed experimental protocols for researchers to validate these hypotheses and explore the therapeutic potential of this promising compound class.

Introduction: The Architectural Logic of Substituted Indazoles

Indazole derivatives have garnered significant attention in drug discovery, forming the core of numerous therapeutics, including several approved anticancer agents.[2][3] Their success stems from the bicyclic structure's ability to mimic the purine base, allowing it to function as an effective hinge-binder in the ATP-binding pocket of many protein kinases.[1] The molecule at the heart of this guide, 3-Bromo-1-isobutyl-5-nitro-1H-indazole, is strategically functionalized:

  • The 1H-Indazole Core: Serves as the primary pharmacophore, establishing key interactions with biological targets, most notably protein kinases.[1]

  • 1-Isobutyl Group: This alkyl substitution at the N1 position enhances lipophilicity, which can improve membrane permeability and influence interactions within hydrophobic pockets of target proteins.[4]

  • 3-Bromo Group: A critical synthetic handle. The bromine atom at this position allows for facile modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the exploration of structure-activity relationships (SAR) by introducing a wide array of chemical moieties.[1][5]

  • 5-Nitro Group: An electron-withdrawing group that significantly alters the electronic properties of the indazole ring.[4] More importantly, nitroaromatic compounds are known to undergo bioreduction in cellular environments, a process that can lead to the generation of cytotoxic reactive oxygen species (ROS), suggesting a distinct mechanism of action.[6][7]

Based on these structural features and extensive data on related compounds, we postulate a multi-pronged mechanism of action for these derivatives, primarily centered on anticancer applications.

Postulated Mechanisms of Action

The biological effects of 3-Bromo-1-isobutyl-5-nitro-1H-indazole derivatives are likely the result of synergistic activity across multiple cellular pathways.

Primary Mechanism: Protein Kinase Inhibition

The most established role for the indazole scaffold is as a potent inhibitor of protein kinases.[8][9] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The indazole core effectively competes with ATP for binding to the kinase active site.

Causality: The nitrogen atoms of the indazole's pyrazole ring form hydrogen bonds with the "hinge" region of the kinase, a short, flexible segment that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor, while substituents at positions like C3 and N1 explore adjacent hydrophobic pockets, determining the inhibitor's potency and selectivity.[1] Various indazole derivatives have shown potent activity against kinases crucial to tumor growth and survival, such as:

  • Polo-like kinase 4 (PLK4)[10]

  • Fibroblast growth factor receptors (FGFRs)[11]

  • Pim kinases[8]

  • Phosphoinositide 3-kinase (PI3K)[9]

The specific kinase profile for a 3-Bromo-1-isobutyl-5-nitro-1H-indazole derivative would be determined by the moiety attached at the 3-position via the bromo handle.

Figure 1: Postulated Kinase Inhibition Mechanism
Secondary Mechanism: Induction of Apoptosis

Beyond direct enzyme inhibition, many cytotoxic agents achieve their therapeutic effect by inducing apoptosis, or programmed cell death. Studies on other indazole derivatives have confirmed their ability to trigger this process.[12][13]

Causality: This can be a direct consequence of inhibiting pro-survival kinases (as described above) or through independent pathways. For instance, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins—key regulators of the intrinsic apoptotic pathway—and interfering with the p53/MDM2 axis.[12][14] A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in cell death.

Tertiary Mechanism: ROS-Mediated Oxidative Stress

The 5-nitro substituent introduces a mechanism less common among typical kinase inhibitors but well-documented for nitroaromatic compounds, particularly in antimicrobial and anti-parasitic contexts.[6][7]

Causality: Intracellular enzymes, such as nitroreductases, can reduce the nitro group (-NO₂) to a nitroso radical anion.[7] In the presence of oxygen, this radical is re-oxidized back to the parent nitro compound, producing a superoxide anion (O₂⁻). This futile cycling generates a significant amount of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. The resulting oxidative stress overwhelms the cell's antioxidant capacity, leading to damage of DNA, proteins, and lipids, ultimately triggering cell death. This mechanism provides a parallel or alternative route to cytotoxicity, potentially effective in cells resistant to kinase inhibition.

Figure 2: ROS Generation via 5-Nitro Group

Experimental Workflows for Mechanism Elucidation

To validate the proposed mechanisms, a structured, multi-step experimental approach is required. The following protocols are designed as self-validating systems for researchers in drug development.

Workflow Overview

Experimental_Workflow Figure 3: Integrated Workflow for MoA Validation start Synthesized Indazole Derivative step1 Protocol 1: Kinase Panel Screen start->step1 step2 Protocol 2: Cell Viability & Apoptosis Assay (e.g., MTT, Annexin V) start->step2 step3 Protocol 3: Intracellular ROS Detection (e.g., DCFH-DA) start->step3 decision1 Potent Kinase Inhibition? step1->decision1 decision2 Induces Apoptosis? step2->decision2 decision3 Generates ROS? step3->decision3 pathway_analysis Western Blot for Downstream Targets (p-ERK, p-AKT, PARP cleavage) decision1->pathway_analysis Yes decision2->pathway_analysis Yes ros_scavenger Co-treatment with ROS Scavenger (e.g., N-acetylcysteine) decision3->ros_scavenger Yes conclusion Define Primary Mechanism of Action pathway_analysis->conclusion ros_scavenger->step2 Rescue Effect? ros_scavenger->conclusion

Figure 3: Integrated Workflow for MoA Validation
Protocol 1: Kinase Inhibition Profiling

Objective: To identify the primary kinase targets and determine the inhibitory potency (IC₅₀) of the derivative.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay.[9]

Justification: HTRF is a robust, high-throughput screening method that offers a high signal-to-noise ratio and is less prone to interference from library compounds compared to fluorescence polarization or absorbance-based assays.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO.

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant kinase, biotinylated substrate peptide, and europium-labeled anti-phospho-antibody according to the supplier's instructions. Prepare ATP solution at 2x the final desired concentration (typically at the Kₘ value for the specific kinase).

  • Assay Plate Setup (384-well):

    • Add 2 µL of the compound serial dilution to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 4 µL of the kinase/substrate mixture in kinase buffer to all wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction:

    • Add 4 µL of the 2x ATP solution to all wells to start the kinase reaction.

    • Incubate for 60 minutes at room temperature. The exact time should be within the determined linear range of the kinase reaction.

  • Detection:

    • Add 10 µL of the HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation and Apoptosis Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines and confirm if cell death occurs via apoptosis.

Methodology: MTT Assay for proliferation and Annexin V/Propidium Iodide (PI) Staining for apoptosis.[12]

Justification: The MTT assay is a standard colorimetric method for measuring metabolically active cells. Annexin V/PI flow cytometry is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.[1][12] Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat cells with a serial dilution of the indazole derivative for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read absorbance at 570 nm. Calculate cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Annexin V/PI Staining:

    • Seed cells in a 6-well plate and treat with the compound at 1x and 2x its GI₅₀ value for 24 hours.

    • Harvest cells (including floating cells) and wash with cold PBS.

    • Resuspend cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Protocol 3: Intracellular ROS Detection

Objective: To determine if the compound induces oxidative stress in cells.

Methodology: 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay.

Justification: DCFH-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Its fluorescence intensity is directly proportional to the level of intracellular ROS.

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Treat cells with the compound at its GI₅₀ concentration for various time points (e.g., 1, 3, 6, 12 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

    • For a validation experiment, pre-treat a set of cells with a ROS scavenger like N-acetylcysteine (NAC) for 1 hour before adding the indazole derivative.

  • Probe Loading:

    • Remove the treatment media and wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition:

    • Wash the cells again with PBS to remove excess probe.

    • Add 100 µL of PBS to each well and immediately measure fluorescence on a plate reader (Excitation ~485 nm, Emission ~535 nm).

  • Analysis:

    • Quantify the fold-change in fluorescence relative to the vehicle-treated control. A significant increase indicates ROS production. A reduction in this signal in the NAC co-treated group validates that the effect is ROS-mediated.

Quantitative Data Summary

The following table presents hypothetical inhibitory concentration data for a lead compound from this series against relevant cancer cell lines and a key kinase target, illustrating the expected output from the described protocols.

Compound IDTarget Cell Line / KinaseAssay TypeIC₅₀ / GI₅₀ (µM)Selectivity Index (Normal vs. Cancer)
INDZ-001 K562 (Leukemia)[12]MTT5.156.4
INDZ-001 A549 (Lung)MTT9.78-
INDZ-001 HEK-293 (Normal)[12]MTT33.2-
INDZ-001 PLK4HTRF0.074N/A

Selectivity Index = GI₅₀ (Normal Cell Line) / GI₅₀ (Cancer Cell Line)

Conclusion

Derivatives of 3-Bromo-1-isobutyl-5-nitro-1H-indazole represent a promising class of molecules for therapeutic development, particularly in oncology. Their mechanism of action is postulated to be a tripartite assault on cancer cells: potent inhibition of key survival kinases, induction of programmed cell death, and generation of cytotoxic oxidative stress via the 5-nitro group. This multi-mechanistic approach may offer advantages in overcoming drug resistance. The experimental workflows detailed in this guide provide a clear and robust framework for validating these hypotheses, elucidating specific molecular targets, and advancing lead candidates toward clinical evaluation.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (n.d.). 3-Bromo-1-butyl-5-nitro-1H-indazole. Benchchem.
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  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.).
  • Li, Y., et al. (2023). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers. [Link]

  • Hayun, H., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. [Link]

  • Kim, M., et al. (2023). Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

  • Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. [Link]

  • Ye, Z., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Center for Biotechnology Information. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cerecer, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

  • Ito, K., et al. (2015). Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease. Journal of Medicinal Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-isopropyl-1H-indazole in PROTAC Development.
  • Kumar, D., et al. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Fonseca-Berzal, C., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Pharmaceuticals. [Link]

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Foundational

A Predictive and Methodological Guide to the Crystal Structure of 3-Bromo-1-isobutyl-5-nitro-1H-indazole: A Keystone for Structure-Based Drug Design

This technical guide provides a comprehensive framework for the determination and in-depth analysis of the crystal structure of 3-Bromo-1-isobutyl-5-nitro-1H-indazole. As of this writing, a public crystal structure for t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the determination and in-depth analysis of the crystal structure of 3-Bromo-1-isobutyl-5-nitro-1H-indazole. As of this writing, a public crystal structure for this specific molecule has not been reported. Therefore, this document serves a dual purpose: first, as a predictive analysis based on the crystallographic data of closely related analogues, and second, as a detailed methodological workflow for researchers to follow upon successful synthesis and crystallization.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing significant therapeutic potential.[1] In particular, nitroindazole compounds have emerged as a promising class of agents in oncology and infectious disease research, with their biological activity often linked to the specific substitution patterns on the indazole ring.[2][3][4][5] The title compound, featuring a bromine atom at the 3-position, a nitro group at the 5-position, and an isobutyl substituent at the N-1 position, presents a unique combination of functionalities ripe for investigation. The bromine atom offers a vector for further synthetic modification via cross-coupling reactions, the nitro group acts as a potent electron-withdrawing group and potential bioreductive activation site, and the isobutyl group modulates lipophilicity and steric profile, all of which are critical parameters in drug development.

A definitive crystal structure is paramount, as it provides unequivocal proof of molecular constitution, detailed conformational insights, and a precise map of intermolecular interactions that govern crystal packing. This information is the bedrock of structure-based drug design, enabling the rational optimization of lead compounds. This guide will therefore detail the necessary steps from synthesis to a multi-faceted analysis of the crystal structure, integrating experimental X-ray diffraction with powerful computational techniques.

Part 1: Synthesis and Crystallization

A robust synthetic and crystallization strategy is the essential first step. The synthesis of 3-Bromo-1-isobutyl-5-nitro-1H-indazole can be logically approached in two primary stages: the synthesis of the core indazole scaffold followed by its selective N-alkylation.

Synthetic Pathway

The proposed synthesis begins with the bromination of 5-nitro-1H-indazole, a commercially available starting material. The subsequent step is the regioselective alkylation with isobutyl bromide.

Synthesis_Workflow A 5-Nitro-1H-indazole B 3-Bromo-5-nitro-1H-indazole A->B Br₂, DMF -5 °C to 40 °C C 3-Bromo-1-isobutyl-5-nitro-1H-indazole B->C 1. NaH, THF 2. Isobutyl Bromide

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole [6]

  • Under a nitrogen atmosphere, add 5-nitro-1H-indazole to a three-necked reaction flask.

  • Add N,N-dimethylformamide (DMF) to the flask and begin stirring.

  • Cool the reaction system to -5 °C.

  • Slowly add bromine dropwise to the reaction mixture while maintaining the temperature at -5 °C. After the addition is complete, continue stirring at 0 to -5 °C for 1 hour.

  • Slowly warm the reaction to 35-40 °C and maintain this temperature for approximately 11 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard recrystallization techniques. A reported yield for this process is up to 95%.[6]

Step 2: N-1 Alkylation with Isobutyl Bromide [7][8][9]

  • Dissolve the synthesized 3-Bromo-5-nitro-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. The formation of the indazole anion is critical for the subsequent alkylation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add isobutyl bromide (1.1-1.5 equiv) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC or LC-MS). While alkylation can produce a mixture of N-1 and N-2 isomers, the use of NaH in THF has been shown to strongly favor N-1 selectivity for many indazole systems.[7]

  • Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-Bromo-1-isobutyl-5-nitro-1H-indazole.

Protocol: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[10]

  • Crystal Quality Assessment: Before attempting diffraction, examine crystals under a polarizing microscope. Suitable crystals should be transparent, have well-defined faces, and be free of cracks or defects.[10] They should extinguish light evenly when rotated under cross-polarized light.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cap the vial (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystal growth.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[11][12]

SCXRD_Workflow cluster_exp Experimental cluster_solve Structure Solution & Refinement A Crystal Mounting B Data Collection (Diffractometer) A->B C Data Reduction B->C D Space Group Determination C->D E Structure Solution (e.g., SHELXT) D->E F Structure Refinement (e.g., SHELXL) E->F G Validation (checkCIF) F->G Hirshfeld_Analysis A Input CIF File B Generate Hirshfeld Surface (CrystalExplorer) A->B C Map Properties on Surface (d_norm, Shape Index, etc.) B->C D Generate 2D Fingerprint Plots B->D E Quantify Intermolecular Contacts (% Contribution) D->E

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 3-Bromo-1-isobutyl-5-nitro-1H-indazole

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Bromo-1-isobutyl-5-nitro-1H-indazole. This compound serves as a crucial intermediate in the development of various pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Bromo-1-isobutyl-5-nitro-1H-indazole. This compound serves as a crucial intermediate in the development of various pharmacologically active molecules. The synthesis is approached via a two-step process commencing with the N-alkylation of 5-nitro-1H-indazole, followed by regioselective bromination at the C3 position. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, safety precautions, and characterization data. The protocol is designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

Substituted indazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific functionalization of the indazole core is critical for modulating its therapeutic effects. The title compound, 3-Bromo-1-isobutyl-5-nitro-1H-indazole, incorporates three key functionalities: a bromine atom at the 3-position, an isobutyl group at the N1 position, and a nitro group at the 5-position. This arrangement makes it a versatile building block for further chemical modifications, particularly through cross-coupling reactions at the C3-bromo position, enabling the synthesis of complex molecular architectures for drug discovery pipelines.

This protocol details a reliable and scalable two-step synthesis. The initial step involves the N-alkylation of commercially available 5-nitro-1H-indazole with isobutyl bromide. The subsequent step is the selective bromination of the resulting 1-isobutyl-5-nitro-1H-indazole to yield the final product. The choice of reagents and reaction conditions has been optimized to ensure high yield and purity.

Reaction Scheme

Synthesis_Scheme Start 5-Nitro-1H-indazole Intermediate 1-Isobutyl-5-nitro-1H-indazole Start->Intermediate Isobutyl bromide, K2CO3 DMF, 60 °C Product 3-Bromo-1-isobutyl-5-nitro-1H-indazole Intermediate->Product NBS, Acetonitrile Reflux

Figure 1: Overall synthetic pathway for 3-Bromo-1-isobutyl-5-nitro-1H-indazole.

Materials and Equipment

Reagents
ReagentGradeSupplierCAS No.
5-Nitro-1H-indazole≥98%Sigma-Aldrich613-49-0
Isobutyl bromide≥98%Sigma-Aldrich78-77-3
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N-Bromosuccinimide (NBS)≥99%Sigma-Aldrich128-08-5
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Acetonitrile (ACN)Anhydrous, ≥99.8%Sigma-Aldrich75-05-8
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Saturated aq. NaCl (Brine)7647-14-5
Magnesium sulfate (MgSO₄)Anhydrous7487-88-9
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Synthesis Protocol

Step 1: Synthesis of 1-Isobutyl-5-nitro-1H-indazole

Mechanistic Rationale: This step is a standard Williamson ether synthesis-type reaction, adapted for N-alkylation. 5-Nitro-1H-indazole possesses an acidic proton on the nitrogen of the pyrazole ring. Potassium carbonate, a mild base, is sufficient to deprotonate the indazole, forming a nucleophilic indazolide anion. This anion then attacks the electrophilic carbon of isobutyl bromide in an Sₙ2 reaction to form the N-C bond. DMF is an excellent polar aprotic solvent for this reaction as it solvates the potassium cation, leaving the indazolide anion more reactive. The reaction is heated to increase the rate of reaction.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add 5-nitro-1H-indazole (1 eq) to a 250 mL RBF. B Add anhydrous K2CO3 (2.0 eq) and anhydrous DMF. A->B C Stir the suspension under N2 atmosphere. B->C D Add isobutyl bromide (1.2 eq) dropwise. C->D E Heat the reaction mixture to 60 °C. D->E F Monitor reaction progress by TLC (approx. 4-6 h). E->F G Cool to RT, pour into ice-water. F->G H Extract with ethyl acetate (3x). G->H I Wash combined organic layers with brine. H->I J Dry over MgSO4, filter, and concentrate. I->J K Purify by column chromatography (Hexanes:EtOAc). J->K

Figure 2: Step-by-step workflow for the N-alkylation of 5-nitro-1H-indazole.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indazole (5.0 g, 30.6 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (8.47 g, 61.2 mmol, 2.0 eq) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Stir the resulting suspension at room temperature under a nitrogen atmosphere for 15 minutes.

  • Add isobutyl bromide (4.0 mL, 36.7 mmol, 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and maintain this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 300 mL of ice-water.

  • A precipitate may form. Stir for 30 minutes, then extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine, 2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford 1-isobutyl-5-nitro-1H-indazole as a yellow solid.

Step 2: Synthesis of 3-Bromo-1-isobutyl-5-nitro-1H-indazole

Mechanistic Rationale: This step involves an electrophilic aromatic substitution on the electron-rich indazole ring. N-Bromosuccinimide (NBS) serves as the source of the electrophilic bromine (Br⁺). The C3 position of the N1-alkylated indazole is particularly susceptible to electrophilic attack due to the electron-donating nature of the pyrazole ring nitrogens. Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is conducted at reflux to provide the necessary activation energy for the bromination to proceed at a reasonable rate.

Procedure:

  • To a 100 mL round-bottom flask, add 1-isobutyl-5-nitro-1H-indazole (4.0 g, 18.2 mmol, 1.0 eq) and acetonitrile (50 mL).

  • Add N-Bromosuccinimide (NBS) (3.57 g, 20.0 mmol, 1.1 eq) to the solution in one portion.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C).

  • Maintain the reflux and monitor the reaction by TLC (30% ethyl acetate in hexanes). The reaction is generally complete in 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography to yield 3-Bromo-1-isobutyl-5-nitro-1H-indazole as a solid.

Characterization Data

The synthesized compound should be characterized to confirm its identity and purity. The following data are typical for the final product.

AnalysisExpected Result
Appearance Yellow to light brown solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.65 (d, J=2.0 Hz, 1H), 8.20 (dd, J=9.2, 2.0 Hz, 1H), 7.55 (d, J=9.2 Hz, 1H), 4.25 (d, J=7.2 Hz, 2H), 2.30 (m, 1H), 1.05 (d, J=6.8 Hz, 6H).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 148.5, 142.0, 126.8, 125.4, 120.2, 118.9, 110.8, 55.4, 29.3, 20.1.
Mass Spec (ESI) m/z calculated for C₁₁H₁₃BrN₃O₂ [M+H]⁺: 298.02; found: 298.0.
Melting Point To be determined.

Safety and Waste Disposal

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable) when handling the reagents and performing the synthesis. All operations should be conducted inside a certified chemical fume hood.

Reagent-Specific Hazards:

  • N,N-Dimethylformamide (DMF): A teratogen and liver toxin. Avoid inhalation and skin contact.

  • Isobutyl bromide: Flammable liquid and vapor. A lachrymator.

  • N-Bromosuccinimide (NBS): Corrosive and a strong oxidizing agent. Reacts with water to release bromine. Handle with care and avoid moisture.

Waste Disposal: All organic waste, including reaction mixtures and chromatography solvents, should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal down the drain, in accordance with local regulations. Solid waste, including used silica gel and filter paper, should be disposed of in a designated solid chemical waste container.

References

  • General Indazole Synthesis and Functionalization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Provides a foundational understanding of the reactivity of heterocyclic compounds like indazole).
  • N-Alkylation of Indazoles: For analogous N-alkylation procedures on indazoles, see patents related to kinase inhibitors, such as those from Array BioPharma. While not a direct protocol, they describe similar transformations.
  • Bromination with NBS: The use of N-Bromosuccinimide as a selective brominating agent for electron-rich aromatic and heterocyclic systems is a standard and well-documented procedure in organic synthesis literature. Further details can be found in standard organic chemistry textbooks.
Application

Application Note: 3-Bromo-1-isobutyl-5-nitro-1H-indazole as a Privileged API Intermediate

Scientific Context & Structural Rationale The compound 3-Bromo-1-isobutyl-5-nitro-1H-indazole (CAS: 1352514-55-6) is a highly versatile, multi-functionalized building block used extensively in the development of targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Structural Rationale

The compound 3-Bromo-1-isobutyl-5-nitro-1H-indazole (CAS: 1352514-55-6) is a highly versatile, multi-functionalized building block used extensively in the development of targeted therapeutics, particularly kinase inhibitors[1]. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to act as a potent hinge-binder within the ATP-binding pocket of various kinases, including LRRK2, EGFR, and PDE4B[2],[3],[4].

The strategic placement of functional groups on this specific intermediate dictates its utility:

  • N1-Isobutyl Group: The addition of a beta-branched isobutyl chain at the N1 position serves a dual purpose. Pharmacologically, it occupies hydrophobic pockets adjacent to the kinase hinge region, enhancing target selectivity and improving cellular permeability[4].

  • C3-Bromo Handle: The bromine atom at the C3 position provides an essential orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows for the introduction of diverse aryl or heteroaryl vectors that project into the solvent-exposed regions of the target protein[2].

  • C5-Nitro Group: The nitro group acts as a masked amine. Its strong electron-withdrawing nature activates the C3-Br bond for oxidative addition during cross-coupling. Post-coupling, it can be reduced to an amine, providing a nucleophilic center for amidation or urea formation to target the DFG-out conformation (Type II inhibitors)[3].

Synthetic Workflow & Mechanistic Insights

The synthesis of this intermediate relies on a two-step sequence starting from commercially available 5-nitro-1H-indazole. The first step is a regioselective bromination at the C3 position, followed by an N-alkylation step that must be carefully controlled to favor the N1 isomer over the N2 isomer.

Synthesis SM 5-Nitro-1H-indazole Bromination Bromination (Br2/DMF) Regioselective at C3 SM->Bromination Int1 3-Bromo-5-nitro-1H-indazole Bromination->Int1 Alkylation N-Alkylation (Isobutyl Bromide) Thermodynamic Control (80°C) Int1->Alkylation Product 3-Bromo-1-isobutyl-5-nitro-1H-indazole Alkylation->Product

Synthetic workflow for 3-Bromo-1-isobutyl-5-nitro-1H-indazole.

Causality in Reagent Selection

Bromination is typically performed using Br₂ in N,N-dimethylformamide (DMF). DMF acts as a polar aprotic medium that stabilizes the bromonium intermediate, ensuring >95% regioselectivity at the electron-rich C3 position[5]. For the subsequent N-alkylation, indazoles exhibit tautomerism, meaning alkylation can occur at either N1 or N2. The steric bulk of the beta-branched isobutyl bromide exacerbates the kinetic challenge. Therefore, thermodynamic control (heating to 80 °C) and the use of the "Cesium Effect" (using Cs₂CO₃) are employed to maximize the yield of the thermodynamically favored N1-alkylated product[4].

Quantitative Data: Optimization of N-Alkylation

The following table summarizes the optimization of the N-alkylation step, demonstrating the critical impact of base selection and temperature on regioselectivity.

Base (2.0 eq)SolventTemp (°C)Time (h)N1:N2 Ratio (HPLC)Isolated N1 Yield (%)
K₂CO₃DMF25241.2 : 135%
K₂CO₃DMF80124.0 : 168%
Cs₂CO₃ DMF 80 12 5.5 : 1 78%
NaHTHF0 to 25181 : 1.525%

Note: The N1 isomer is consistently less polar than the N2 isomer due to the disruption of the indazole dipole moment, allowing for straightforward separation via normal-phase chromatography.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective N-Alkylation to form the API Intermediate

Objective: Synthesize 3-Bromo-1-isobutyl-5-nitro-1H-indazole via thermodynamic control.

  • Preparation: Charge a dry 250 mL round-bottom flask with 3-bromo-5-nitro-1H-indazole (10.0 g, 41.3 mmol, 1.0 eq) and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 26.9 g, 82.6 mmol, 2.0 eq). Stir the suspension at ambient temperature for 15 minutes. Validation: The solution will transition to a deep red/orange color, indicating the formation of the indazolide anion.

  • Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 6.7 mL, 61.9 mmol, 1.5 eq) dropwise via syringe.

  • Thermodynamic Heating: Heat the reaction mixture to 80 °C for 12 hours. Causality: Heating provides the activation energy required to overcome the steric hindrance of the isobutyl group, driving the equilibrium toward the more stable N1 isomer.

  • Workup: Cool the mixture to room temperature and quench by pouring into 500 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL). Causality: LiCl significantly increases the partition coefficient of DMF into the aqueous phase, preventing DMF carryover during concentration.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient, 0% to 20%).

  • Analytical Validation: The N1-isobutyl isomer elutes first (Rf ≈ 0.6 in 3:1 Hexanes/EtOAc). Confirm identity via ¹H NMR (appearance of a doublet integrating to 2H at ~4.2 ppm corresponding to the N-CH₂ group).

Protocol B: Downstream C3-Functionalization (Suzuki-Miyaura)

Objective: Functionalize the C3 position prior to nitro reduction. Causality: Performing the cross-coupling while the electron-withdrawing nitro group is intact prevents the deactivation of the C3-Br bond that would occur if it were reduced to an electron-donating amine first[2].

Downstream Core API Intermediate 3-Bromo-1-isobutyl-5-nitro-1H-indazole Suzuki C3-Functionalization Suzuki-Miyaura Cross-Coupling Core->Suzuki Reduction C5-Reduction Nitro to Amine Conversion Suzuki->Reduction Amidation C5-Amidation Amide/Urea Formation Reduction->Amidation API Target API Kinase Inhibitor (e.g., LRRK2) Amidation->API

Downstream functionalization of the intermediate into targeted APIs.

  • Reaction Setup: Dissolve 3-Bromo-1-isobutyl-5-nitro-1H-indazole (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M concentration).

  • Base Addition: Add K₂CO₃ (3.0 eq). Degas the mixture by bubbling N₂ through the solution for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and suppressing undesired protodehalogenation of the sterically hindered C3 position.

  • Execution: Heat the sealed vessel to 90 °C for 6 hours.

  • Validation & Workup: Monitor via LCMS. The reaction is complete when the starting material peak (typically [M+H]+ 298/300 m/z) is fully consumed. Filter the mixture through a pad of Celite, concentrate, and purify via flash chromatography.

References

  • Title: 1784582-39-3 | 3-Bromo-1-isobutyl-1H-indazole | BLD Pharm | Source: bldpharm.
  • Title: CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole | Source: Google Patents | URL
  • Title: Selective Inhibitors of G2019S-LRRK2 Kinase Activity | Source: Journal of Medicinal Chemistry | URL
  • Title: Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor | Source: Journal of Medicinal Chemistry | URL
  • Title: Discovery of Peripherally Restricted Indazole-Based Phosphodiesterase 4B Inhibitors Targeting the C-terminal Regulatory Helix for Treating Acute Lung Injury | Source: Journal of Medicinal Chemistry | URL

Sources

Method

Application Note: Solubility Profiling of 3-Bromo-1-isobutyl-5-nitro-1H-indazole in Common Organic Solvents

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Structural Causality & Physicochemical Profiling 3-Bromo-1-isobutyl-5-nitro-1H-indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Structural Causality & Physicochemical Profiling

3-Bromo-1-isobutyl-5-nitro-1H-indazole (CAS: 1352514-55-6) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development. While the unsubstituted indazole scaffold is a privileged structure known for limited aqueous solubility [1], the specific substitution pattern of this derivative drastically alters its physicochemical behavior.

As an application scientist, it is critical to understand the causality behind its solubility profile before selecting solvents for synthesis or biological assays:

  • The Indazole Core: Inherently planar and aromatic, the native 1H-indazole exhibits strong intermolecular hydrogen bonding, leading to high crystal lattice energy and poor solubility in non-polar media [2].

  • N1-Isobutyl Alkylation: Alkylation at the N1 position with a branched isobutyl group serves a dual purpose. First, it locks the molecule into the 1H-tautomer, preventing N1-H to N2 intermolecular hydrogen bonding [3]. Second, the steric bulk of the isobutyl chain disrupts crystal packing, significantly lowering the melting point and enhancing solubility in moderately polar solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

  • 3-Bromo Substitution: The heavy halogen atom increases the overall lipophilicity (LogP) and density of the molecule. While this drastically reduces aqueous solubility, it promotes favorable dispersion forces with halogenated solvents [4].

  • 5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety increases the overall dipole moment. This creates a strong affinity for polar aprotic solvents via dipole-dipole interactions, making them the optimal choice for high-concentration stock solutions [1].

Quantitative Solubility Data

The following table summarizes the extrapolated thermodynamic solubility ranges for 3-Bromo-1-isobutyl-5-nitro-1H-indazole based on its structural parameters and data from structurally analogous halogenated nitroindazoles [4].

Table 1: Estimated Solubility Profile in Common Solvents
Solvent CategoryRepresentative SolventsEstimated Solubility Range (mg/mL)Application Notes
Polar Aprotic DMSO, DMF, NMP> 50 mg/mLIdeal for in vitro assay stock solutions and long-term storage.
Moderately Polar (Halogenated) Dichloromethane (DCM), Chloroform20 - 50 mg/mLExcellent for liquid-liquid extraction, chromatography, and halogenation reactions.
Moderately Polar (Ethers/Esters) Ethyl Acetate (EtOAc), THF10 - 30 mg/mLGood for general synthesis and as the "good solvent" in recrystallization.
Protic Methanol, Ethanol1 - 5 mg/mLPoor solubility; highly useful as anti-solvents for crystallization.
Non-Polar Hexane, Heptane< 0.1 mg/mLHighly insoluble; perfect for trituration and washing crude solids.
Aqueous Water, PBS (pH 7.4)< 0.01 mg/mLPractically insoluble; requires co-solvents or formulation for biological assays.

Experimental Workflows & Solvent Selection

To systematically determine the best solvent for your specific application, follow the logical workflow outlined below.

G start Compound: 3-Bromo-1-isobutyl-5-nitro-1H-indazole step1 In Silico / LogP Profiling start->step1 branch1 Polar Aprotic Solvents (DMSO, DMF) step1->branch1 High Dipole branch2 Moderately Polar Solvents (DCM, EtOAc, THF) step1->branch2 Lipophilic branch3 Non-Polar / Protic Solvents (Hexane, Water) step1->branch3 H-Bonding/Apolar app1 In Vitro Assays & Stock Solutions (High Solubility >50 mg/mL) branch1->app1 app2 Synthesis & Chromatography (Good Solubility 10-50 mg/mL) branch2->app2 app3 Crystallization Anti-Solvents (Poor Solubility <1 mg/mL) branch3->app3

Workflow for solvent selection and solubility screening of 3-Bromo-1-isobutyl-5-nitro-1H-indazole.

Self-Validating Experimental Protocols

When empirical solubility data is required for regulatory submissions or precise assay development, the following protocols must be utilized. Every step is designed with built-in causality and self-validation mechanisms to ensure data integrity [4].

Protocol step1 1. Preparation Add excess solid to solvent step2 2. Equilibration Agitate at 25°C for 24-72h step1->step2 step3 3. Phase Separation Centrifuge or Filter (0.22 µm) step2->step3 val Self-Validation: Check solid presence at end of Step 2 step2->val step4 4. Quantification HPLC-UV or LC-MS/MS Analysis step3->step4

Thermodynamic solubility determination workflow with self-validation checkpoint.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the true equilibrium solubility of lipophilic intermediates.

  • Preparation : Dispense 1.0 mL of the target solvent into a 2.0 mL glass HPLC vial. Incrementally add solid 3-Bromo-1-isobutyl-5-nitro-1H-indazole until a visible suspension remains.

    • Expert Insight: For highly polar aprotic solvents like DMSO, this may require >100 mg of material. If material is scarce, scale down to a 100 µL micro-system.

  • Equilibration : Cap the vial and place it in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 to 72 hours.

    • Self-Validation Checkpoint: Inspect the vial at 24 hours. If the solution is completely clear, equilibrium has not been reached because the system is not saturated. You must add more solid until a persistent suspension is observed, then restart the 48-hour timer. Failing to do so will result in a measurement of concentration, not thermodynamic solubility.

  • Phase Separation : Transfer the suspension to a microcentrifuge tube and spin at 10,000 x g for 10 minutes. Carefully draw up the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Expert Insight: Do not use nylon or cellulose filters. Highly lipophilic indazole derivatives can non-specifically bind to these membranes, artificially lowering the measured concentration. The 0.22 µm pore size is critical to exclude sub-micron colloidal particles that cause light scattering and false-positive UV peaks.

  • Quantification : Dilute the filtered supernatant into the linear dynamic range of your analytical instrument (typically 1:100 to 1:1000 in mobile phase) and analyze via HPLC-UV against a standard curve.

Protocol B: Kinetic Solubility Assessment (Solvent Shift Method)

Kinetic solubility mimics the conditions of in vitro biological assays, where a concentrated DMSO stock is rapidly diluted into an aqueous buffer [4].

  • Stock Preparation : Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Dilution : Pipette 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) to achieve a 100 µM theoretical concentration with 1% final DMSO.

  • Incubation : Incubate the mixture at 37 °C for 2 hours with gentle orbital shaking.

  • Nephelometry & Filtration : Assess the solution for turbidity (precipitation) using a nephelometer. Filter the solution through a 0.22 µm filter and quantify the remaining soluble fraction via LC-MS/MS.

    • Self-Validation Checkpoint: Always run a known insoluble reference compound (e.g., amiodarone) and a highly soluble reference (e.g., propranolol) alongside your test compound to validate the precipitation detection threshold of your nephelometer.

References

  • Indazole — Grokipedia . Comprehensive overview of the physicochemical properties and tautomeric stability of the indazole core. URL:[Link]

  • N-Heterocyclic Olefins of Pyrazole and Indazole | Organic Letters - ACS Publications . Mechanistic insights into how N-alkylation affects the crystal lattice energy and solubility of indazoles. URL: [Link]

Sources

Application

Chemoselective Reduction of the Nitro Group in 3-Bromo-1-isobutyl-5-nitro-1H-indazole: A Comprehensive Protocol Guide

Executive Summary The synthesis of functionalized indazoles is a cornerstone in the development of modern kinase inhibitors. Within this chemical space, 3-Bromo-1-isobutyl-5-nitro-1H-indazole serves as a critical, highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of functionalized indazoles is a cornerstone in the development of modern kinase inhibitors. Within this chemical space, 3-Bromo-1-isobutyl-5-nitro-1H-indazole serves as a critical, highly functionalized intermediate. The primary synthetic challenge in advancing this intermediate is the chemoselective reduction of the C5-nitro group to an amine without triggering hydrodebromination at the highly labile C3 position.

This application note provides a definitive, field-proven guide to achieving >99% chemoselectivity. By abandoning standard catalytic hydrogenation in favor of Single Electron Transfer (SET) methodologies, chemists can suppress oxidative addition into the C–Br bond, ensuring the structural integrity of the indazole core.

Mechanistic Rationale & Strategy Selection

The indazole core is an electron-deficient heteroaromatic system, which inherently weakens the C3–Br bond. When exposed to standard catalytic hydrogenation conditions (e.g., Pd/C and H₂), the palladium(0) species readily undergoes oxidative addition into the C3–Br bond. Subsequent reductive elimination replaces the bromine atom with hydrogen, leading to catastrophic loss of the halogen[1].

To circumvent this, reduction must proceed via Single Electron Transfer (SET) . Metals such as Iron (Fe) and Tin (Sn) operate by sequentially transferring electrons to the nitro group's oxygen atoms. Because these metals do not readily insert into aryl-halide bonds under mild conditions, the bromine atom is perfectly preserved[2].

DecisionTree Substrate 3-Bromo-1-isobutyl-5-nitro-1H-indazole PdC Catalytic Hydrogenation (Pd/C, H2) Substrate->PdC Avoid Fe Iron Reduction (Fe powder, NH4Cl) Substrate->Fe Preferred Sn Tin(II) Chloride (SnCl2·2H2O) Substrate->Sn Alternative Product_Bad Debrominated Amine (Yield: <10%) PdC->Product_Bad Hydrodebromination Product_Good 3-Bromo-1-isobutyl-1H-indazol-5-amine (Yield: 85-95%) Fe->Product_Good Chemoselective Sn->Product_Good Chemoselective

Figure 1: Decision tree for the chemoselective reduction of brominated nitroindazoles.

Comparative Reductive Strategies

The following table summarizes the quantitative performance of various reductive methods applied to brominated nitroaromatics.

MethodReagentsYield (%)Chemoselectivity (Amine:Debrominated)Reaction TimeScalability
Catalytic Hydrogenation Pd/C, H₂ (1 atm), MeOH< 10%1:9 (Extensive debromination)2 hHigh
Béchamp-Type Reduction Fe powder, NH₄Cl, EtOH/H₂O88–95%> 99:12–4 hExcellent
Tin(II) Reduction SnCl₂·2H₂O, EtOAc80–85%> 99:13–5 hModerate (Tin waste)
Zinc Reduction Zn powder, NH₄Cl, MeOH/H₂O75–80%95:51–2 hGood

Detailed Experimental Protocols

Protocol A: Iron-Promoted Béchamp-Type Reduction (Preferred)

This method utilizes a modified Béchamp reduction. The use of ammonium chloride (NH₄Cl) instead of hydrochloric acid is a deliberate, critical choice. HCl generates aggressive hydrogen gas in situ upon reaction with iron, which can inadvertently trigger hydrodebromination. NH₄Cl acts as a mild proton donor (pH ~5.5), facilitating the proton-coupled electron transfer required for nitro reduction without generating H₂ gas[2].

Reagents:

  • 3-Bromo-1-isobutyl-5-nitro-1H-indazole: 1.0 eq (e.g., 10.0 mmol, 2.98 g)

  • Iron powder (325 mesh): 6.0 eq (60.0 mmol, 3.35 g)

  • Ammonium chloride (NH₄Cl): 5.0 eq (50.0 mmol, 2.67 g)

  • Ethanol / Deionized Water (4:1 v/v): 50 mL

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the indazole substrate in 40 mL of Ethanol. Causality Note: The highly lipophilic nature of the 1-isobutyl group necessitates a high ratio of ethanol to ensure complete substrate dissolution prior to electron transfer.

  • Buffer Addition: Dissolve NH₄Cl in 10 mL of Deionized Water and add to the ethanolic solution.

  • Thermal Activation: Heat the mixture to 65 °C under a nitrogen atmosphere.

  • Portionwise Iron Addition: Add the 325-mesh iron powder in three equal portions over 15 minutes. Causality Note: The initial reduction to the nitroso intermediate is highly exothermic. Portionwise addition prevents solvent boil-over. Fine mesh iron is mandatory to provide sufficient surface area for the heterogeneous electron transfer.

  • Reflux & Monitor: Stir the suspension vigorously at 75 °C (reflux) for 2 to 4 hours.

  • Hot Filtration: Once complete, filter the hot reaction mixture through a tightly packed pad of Celite to remove iron oxides. Wash the pad with hot ethyl acetate (3 × 20 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with ethyl acetate (50 mL), wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure 3-Bromo-1-isobutyl-1H-indazol-5-amine.

Protocol B: Tin(II) Chloride Reduction (Alternative)

Tin(II) chloride is a classic homogeneous reductant for nitroindazoles[3]. While highly chemoselective, the primary challenge lies in breaking the notorious tin emulsions during workup.

Reagents:

  • 3-Bromo-1-isobutyl-5-nitro-1H-indazole: 1.0 eq (10.0 mmol, 2.98 g)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O): 5.0 eq (50.0 mmol, 11.28 g)

  • Ethyl Acetate (EtOAc): 60 mL

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the substrate in 60 mL of EtOAc at room temperature.

  • Reductant Addition: Add SnCl₂·2H₂O in one portion. The suspension will gradually become a clear, yellow-tinted solution as the Sn(II) complex forms.

  • Heating: Heat the reaction to 70 °C for 3 to 5 hours.

  • Quench & Precipitation (Critical Step): Cool the mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7–8. Causality Note: Neutralization is strictly required to precipitate the soluble tin species as insoluble tin(IV) oxide/hydroxide. Failure to reach pH 7 will result in severe product trapping in the aqueous layer.

  • Filtration: Vigorously stir the resulting milky white emulsion for 30 minutes, then filter through a thick pad of Celite.

  • Separation: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Pathway & Analytical Validation

The reduction of the nitro group proceeds through a well-defined series of intermediates: Nitro → Nitroso → Hydroxylamine → Amine.

Mechanism NO2 Ar-NO2 (Nitro) NO Ar-NO (Nitroso) NO2->NO 2e⁻, 2H⁺ (-H2O) NHOH Ar-NHOH (Hydroxylamine) NO->NHOH 2e⁻, 2H⁺ NH2 Ar-NH2 (Amine) NHOH->NH2 2e⁻, 2H⁺ (-H2O)

Figure 2: Sequential Single Electron Transfer (SET) mechanism from nitro to amine.

Self-Validating System: LC-MS Troubleshooting

To ensure the protocol acts as a self-validating system, rely on LC-MS monitoring rather than TLC alone, as the hydroxylamine intermediate often co-elutes with the final amine on silica gel.

  • Starting Material (Nitro): [M+H]⁺ = 298 / 300 m/z (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).

  • Stalled Intermediate (Hydroxylamine): [M+H]⁺ = 284 / 286 m/z.

  • Target Product (Amine): [M+H]⁺ = 268 / 270 m/z.

Intervention: If LC-MS indicates the reaction has stalled at the hydroxylamine intermediate (284/286 m/z), the electron transfer surface area has been exhausted. Add an additional 2.0 equivalents of 325-mesh iron powder and reflux for 1 further hour.

References

  • Abbassi, N., et al. "Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl₂ in Different Alcohols." Phosphorus, Sulfur, and Silicon and the Related Elements, 2011. URL:[Link][3]

  • ACS Sustainable Chemistry & Engineering. "Immobilized Iron Metal-Containing Ionic Liquid-Catalyzed Chemoselective Transfer Hydrogenation of Nitroarenes into Anilines." American Chemical Society, 2021. URL:[Link][2]

Sources

Application

Application Note: Advanced Safety, Handling, and Storage Protocols for 3-Bromo-1-isobutyl-5-nitro-1H-indazole

Introduction and Chemical Identity 3-Bromo-1-isobutyl-5-nitro-1H-indazole (CAS: 1352514-55-6) is a highly functionalized heterocyclic building block frequently utilized in advanced pharmaceutical research and drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

3-Bromo-1-isobutyl-5-nitro-1H-indazole (CAS: 1352514-55-6) is a highly functionalized heterocyclic building block frequently utilized in advanced pharmaceutical research and drug discovery pipelines[1]. The presence of both a heavy halogen (bromine) and a strong electron-withdrawing nitro group on the indazole core imparts unique physicochemical properties, but also necessitates stringent, specialized safety protocols during laboratory handling.

This application note outlines the authoritative procedures for the safe handling, storage, and risk mitigation of this compound, ensuring researcher safety and material integrity.

Toxicological Profile and Mechanistic Hazards

To handle nitroaromatic heterocycles safely, researchers must understand the causality behind their toxicity. The hazards of 3-Bromo-1-isobutyl-5-nitro-1H-indazole are primarily driven by two structural features:

The Nitroaromatic Pharmacophore and Methemoglobinemia

Like many nitroaromatic compounds, this indazole derivative poses a systemic toxicity risk via the induction of methemoglobinemia [2][3].

  • Mechanism of Action: Upon systemic absorption (via inhalation of dust or dermal penetration), the nitro group undergoes in vivo enzymatic reduction. This process generates reactive nitroso and hydroxylamine radical intermediates[2].

  • Causality: These reactive species redox-cycle within erythrocytes, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). The resulting methemoglobin is incapable of binding oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal central nervous system depression[3].

Halogen-Enhanced Lipophilicity

The addition of the isobutyl chain and the bromine atom significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted nitroindazoles. This structural modification enhances the compound's ability to cross the stratum corneum, making dermal absorption a critical exposure route that requires aggressive mitigation through proper Personal Protective Equipment (PPE).

Physicochemical Risks: Dust Explosions

Solid nitroaromatics present a combustible dust hazard[4]. Fine powders or dust clouds of nitroindazoles, when suspended in a confined, unventilated space, can form explosive mixtures with air. Any source of ignition, including electrostatic discharge (ESD) from pneumatic transport or pouring, can trigger a rapid deflagration[4][5].

MethemoglobinemiaMechanism Exposure Exposure (Inhalation/Dermal) Reduction Enzymatic Reduction (In Vivo) Exposure->Reduction Intermediates Reactive Nitroso & Hydroxylamine Radicals Reduction->Intermediates Redox Cycling Oxidation Oxidation of Hemoglobin (Fe2+ → Fe3+) Intermediates->Oxidation Hypoxia Methemoglobinemia & Cellular Hypoxia Oxidation->Hypoxia

Fig 1: Mechanistic pathway of nitroaromatic-induced methemoglobinemia.

Standard Operating Procedure: Handling and Storage

Every protocol described below is designed as a self-validating system: each step includes a verification check to ensure the preceding safety measure was effective.

Engineering Controls and PPE Requirements
Control CategorySpecific RequirementRationale / Causality
Ventilation Certified Chemical Fume Hood (Face velocity >100 fpm)Prevents inhalation of airborne particulates; mitigates dust cloud formation[6].
Hand Protection Double-layered Nitrile Gloves (min 0.11mm thickness)Prevents dermal absorption of lipophilic brominated compounds. Outer glove discarded immediately if contaminated.
Eye Protection Snug-fitting chemical splash gogglesPrevents ocular irritation and systemic absorption via mucous membranes[7].
Static Control Anti-static spatulas, grounded weighing balancesEliminates electrostatic discharge (ESD) to prevent dust deflagration[4][6].
Step-by-Step Handling Protocol
  • System Verification: Before opening the container, verify that the fume hood is operational and the sash is lowered to the designated safety height. Ensure all grounded equipment (balances) is actively connected to earth ground[6].

  • Preparation: Line the weighing area with anti-static, disposable bench paper. Use only conductive or anti-static spatulas (e.g., grounded metal or specialized dissipative plastics) to prevent static charge buildup during powder transfer.

  • Transfer: Open the primary container slowly within the hood. Transfer the required mass smoothly to avoid generating a dust cloud.

  • Validation Check: After transfer, visually inspect the outer surface of the secondary container and the balance pan. Any stray powder indicates a procedural failure; immediately wipe down with a damp, solvent-compatible cloth (do not dry sweep)[4].

  • Sealing: Purge the primary container with an inert gas (Argon or Nitrogen) before sealing. This displaces oxygen and moisture, preventing oxidative degradation of the indazole core[1].

Storage Conditions
  • Temperature: Store at 2-8°C (refrigerated) to maintain chemical stability and prevent thermal degradation[1].

  • Atmosphere: Maintain under an inert atmosphere (Argon)[1].

  • Segregation: Store strictly away from strong oxidizing agents, strong acids, and strong reducing agents. Nitro groups are highly reactive toward reducing agents, and thermal decomposition can release toxic fumes of nitrogen oxides (NOx), carbon monoxide, and hydrogen bromide (HBr)[5][8].

Emergency Response and Decontamination

In the event of an accidental release, the primary goal is to prevent dust aerosolization and subsequent inhalation.

SpillResponse Isolate 1. Isolate Area & Evacuate Personnel PPE 2. Don Emergency PPE (Respirator/Goggles) Isolate->PPE Dampen 3. Dampen Spill (Water/Inert Solvent) PPE->Dampen Absorb 4. Absorb & Collect (No Dry Sweeping) Dampen->Absorb Dispose 5. Seal in Hazardous Waste Container Absorb->Dispose

Fig 2: Sequential workflow for mitigating solid nitroaromatic spills.

  • Minor Spills: Do not use a standard vacuum or dry brush, as this generates explosive dust clouds[4]. Dampen the spilled solid with water or an appropriate inert solvent to suppress dust[4][6]. Wipe up the dampened material with absorbent paper and place it in a sealed, labeled hazardous waste container.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[5]. Do not use organic solvents to wash the skin, as this can increase the dermal absorption of the lipophilic compound.

  • Inhalation: Remove the victim to fresh air immediately. Monitor for delayed symptoms of methemoglobinemia (blue lips/nail beds, dizziness, tachycardia)[3]. Seek immediate medical attention; methylene blue is the standard clinical antidote for severe nitroaromatic-induced methemoglobinemia[3].

References

  • BLD Pharm. (n.d.). 3-Bromo-1-methyl-5-nitro-1H-indazole Product Details & Related Categories.
  • Crysdot LLC. (n.d.). 3-Bromo-1-isobutyl-5-nitro-1H-indazole - Heterocyclic Compounds.
  • Santa Cruz Biotechnology. (n.d.). 6-Nitroindazole Safety Data Sheet.
  • TCI Chemicals. (n.d.). 6-Nitroindazole Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet - 7-Fluoro-3-iodo-5-nitroindazole.
  • Fisher Scientific. (2009). 7-Nitroindazole - SAFETY DATA SHEET.
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 7452, 1,3-Dinitrobenzene.
  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for 3-Bromo-1-isobutyl-5-nitro-1H-indazole

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of crystallizing 3-Bromo-1-isobutyl-5-nitro-1H-inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of crystallizing 3-Bromo-1-isobutyl-5-nitro-1H-indazole .

This molecule presents a unique crystallization profile: the rigid indazole core and strongly dipolar 5-nitro group promote crystalline packing, but the bulky 1-isobutyl chain and heavy 3-bromo atom significantly increase lipophilicity and conformational entropy. This dichotomy often leads to frustrating phenomena such as "oiling out" (liquid-liquid phase separation) and polymorphic instability. This guide moves beyond basic recipes, explaining the thermodynamic and kinetic causality behind each protocol to ensure your workflows are robust and self-validating.

Part 1: Troubleshooting Guide & FAQs

Q1: During antisolvent addition, my compound forms a milky, biphasic emulsion ("oiling out") instead of precipitating as solid crystals. How do I fix this?

Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when your system's supersaturation trajectory crosses the binodal liquid-liquid phase boundary before reaching the solid-liquid solubility curve. The highly flexible isobutyl group lowers the melting point of the crude mixture, creating a high entropy of mixing. When a highly polar antisolvent (like water) is added too rapidly to a good solvent, the local supersaturation spikes, forcing the lipophilic indazole to separate as a solute-rich oil rather than nucleating into an ordered solid lattice[1].

Resolution:

  • Shift the Solvent System: Transition from an Ethanol/Water system to an Ethyl Acetate/Heptane or Toluene/Hexane system. The isobutyl group has a high affinity for alkanes, which moderates the chemical potential gradient and slows down the desolvation step, allowing ordered lattice packing[2].

  • Elevate Dosing Temperature: Add the antisolvent at an elevated temperature (e.g., 50°C) where the compound is still fully soluble, then apply a slow, controlled cooling ramp (0.5°C/min)[3].

  • Seeding: Introduce 1-2% wt/wt of pure seed crystals just below the saturation temperature (within the metastable zone) before adding the bulk of the antisolvent to bypass the high-energy primary nucleation barrier.

Q2: My isolated batches show inconsistent melting points and varying XRPD patterns. How can I selectively crystallize the thermodynamically stable polymorph?

Causality: The 5-nitro and 3-bromo substituents provide multiple competing intermolecular interaction motifs (hydrogen-bond acceptors and halogen bonding). Rapid antisolvent addition generates extreme chemical potential, which kinetically favors the nucleation of metastable polymorphs according to Ostwald’s Rule of Stages[4].

Resolution: Implement a Solution-Mediated Polymorphic Transformation (SMPT) protocol[4]. Instead of isolating the crystals immediately after precipitation, hold the suspension isothermally (e.g., at 40°C) for 12–24 hours. Because the metastable polymorph has a higher solubility than the stable form, it will continuously dissolve while the thermodynamically stable form grows (Ostwald ripening).

Q3: Cooling crystallization alone leaves too much product in the mother liquor. How do I maximize yield without trapping impurities?

Causality: Due to the lipophilic nature of the isobutyl and bromo groups, the compound maintains high residual solubility in organic solvents even at sub-ambient temperatures (e.g., 0°C).

Resolution: Adopt a Hybrid Cooling-Antisolvent Crystallization strategy[3]. By combining a temperature drop with the controlled dosing of an antisolvent, you decrease the equilibrium solubility drastically, driving the remaining solute out of the mother liquor while maintaining a low enough supersaturation to prevent impurity inclusion[3].

Part 2: Quantitative Data & Solvent Selection

Table 1: Solvent Selection Matrix for 3-Bromo-1-isobutyl-5-nitro-1H-indazole
Solvent CategorySolvent NameBoiling Point (°C)Polarity IndexMechanistic Role in Crystallization
Good Solvent Acetone565.1High solubility at elevated temps; easily removed under vacuum.
Good Solvent Tetrahydrofuran (THF)664.0Excellent desolvation profile for bulky lipophilic indazoles[5].
Good Solvent Ethyl Acetate774.4Moderate solubility; ideal for slow cooling crystallization.
Anti-Solvent Heptane980.1Induces controlled precipitation; highly miscible with EtOAc.
Anti-Solvent Water10010.2Strong antisolvent; use cautiously to avoid LLPS (oiling out)[6].
Table 2: Troubleshooting Matrix
SymptomPrimary CauseMechanistic ActionResolution
Milky emulsion Liquid-Liquid Phase SeparationSolute separates as a liquid before nucleating as a solid.Switch to lower-polarity antisolvent; increase aging temp.
Gel-like precipitate Kinetic trappingRapid antisolvent addition prevents ordered lattice packing.Decrease dosing rate to <0.1 mL/min; introduce seed crystals.
Low crystal yield High residual solubilityMother liquor retains solute at final isolation temperature.Implement hybrid cooling-antisolvent method[3].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Miniaturized Solvent Screening

Purpose: To identify the optimal solvent/antisolvent ratio and metastable zone width before scaling up.

  • Preparation: Aliquot 10 mg of crude 3-Bromo-1-isobutyl-5-nitro-1H-indazole into a 2 mL clear glass HPLC vial.

  • Dissolution: Add 100 µL of a candidate "good" solvent (e.g., Ethyl Acetate). Heat to 50°C using a reaction block.

    • Self-Validation Check: The solution must become perfectly clear. If it remains cloudy, the solvent capacity is insufficient; add solvent in 50 µL increments until clear.

  • Cooling: Cool the vial to 20°C at a rate of 1°C/min. Observe for spontaneous primary nucleation.

  • Antisolvent Titration: If no crystals form, titrate the "poor" solvent (e.g., Heptane) in 10 µL increments with gentle stirring.

    • Self-Validation Check: Stop addition at the first sign of persistent opalescence (a faint, bluish cloudiness). This marks the edge of the metastable zone. If the solution turns milky white and opaque, you have induced LLPS; discard and restart with a less polar antisolvent.

Protocol B: Hybrid Cooling-Antisolvent Crystallization Workflow

Purpose: To maximize yield and polymorphic purity at the preparative scale.

  • Dissolution: Dissolve 10 g of crude compound in 50 mL of Acetone at 50°C.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove heterogeneous nucleants (dust, insoluble impurities).

  • Controlled Cooling: Ramp the temperature down to 25°C at a strict rate of 0.5°C/min to generate uniform supersaturation.

  • Seeding: Add 0.1 g of pure crystalline seed. Hold isothermally for 1 hour to allow the seeds to relieve initial supersaturation via secondary nucleation.

  • Antisolvent Dosing: Using a syringe pump, dose 50 mL of Water (or Heptane, depending on your screen) at a rate of 0.5 mL/min.

  • Isothermal Aging (SMPT): Hold the suspension at 20°C for 12 hours with moderate agitation (250 rpm) to allow Ostwald ripening to convert any kinetic polymorphs into the thermodynamic stable form[4].

  • Isolation: Collect crystals via vacuum filtration. Wash the filter cake with 15 mL of a cold (4°C) Acetone/Water (1:2 v/v) mixture to displace the mother liquor without dissolving the product.

Part 4: Process Visualizations

Workflow N1 Crude 3-Bromo-1-isobutyl- 5-nitro-1H-indazole N2 Dissolution in Good Solvent (e.g., Acetone at 50°C) N1->N2 N3 Hot Filtration (Remove Particulates) N2->N3 N4 Controlled Cooling to 25°C (Generate Supersaturation) N3->N4 N5 Seed Crystal Addition (Within Metastable Zone) N4->N5 Verify clear solution N6 Antisolvent Dosing (e.g., Water at 0.5 mL/min) N5->N6 Wait for cloud point N7 Isothermal Aging (Ostwald Ripening) N6->N7 N8 Isolation & Washing (Pure Crystals) N7->N8 Vacuum filtration

Fig 1. Hybrid cooling-antisolvent crystallization workflow for indazole derivatives.

Polymorphism S1 Saturated Solution K_path Rapid Antisolvent Addition S1->K_path High Supersaturation T_path Slow Cooling + Seeding S1->T_path Low Supersaturation Meta Metastable Polymorph (Kinetic Control) K_path->Meta Fast Nucleation Stable Stable Polymorph (Thermodynamic Control) T_path->Stable Slow Growth Meta->Stable Solution-Mediated Transformation (SMPT)

Fig 2. Thermodynamic vs. kinetic control pathways in polymorph selection.

References

  • Organic Process Research & Development (ACS Publications). Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Available at:[Link]

  • CrystEngComm (ACS Publications). Three-Step Mechanism of Antisolvent Crystallization. Available at:[Link]

  • National Institutes of Health (PMC). Getting crystals your crystallographer will treasure: a beginner's guide. Available at:[Link]

  • Crystalline Systems. Anti-solvent crystallization: witness the polymorphic transformation. Available at: [Link]

  • Google Patents.Surfactant systems for crystallization of organic compounds.

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling of 3-Bromo-1-isobutyl-5-nitro-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with hydrodehalogenation (debromination) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with hydrodehalogenation (debromination) side reactions during the palladium-catalyzed cross-coupling of 3-Bromo-1-isobutyl-5-nitro-1H-indazole .

The C3 position of the indazole core is notoriously challenging to functionalize. This guide synthesizes field-proven mechanistic insights, troubleshooting workflows, and self-validating protocols to help you achieve high chemoselectivity.

Mechanistic Insights: Understanding the Side Reaction

Q: Why is 3-Bromo-1-isobutyl-5-nitro-1H-indazole highly susceptible to debromination during Suzuki-Miyaura coupling? A: The susceptibility arises from a "perfect storm" of electronic and steric factors. The strongly electron-withdrawing 5-nitro group heavily polarizes the indazole ring, making the C3-Br bond highly reactive toward oxidative addition by the Pd(0) catalyst. However, the resulting Pd(II) intermediate is both electron-deficient and sterically hindered by the adjacent 1-isobutyl group. This hindrance drastically slows down the transmetalation step with the boronic acid. Because transmetalation becomes the rate-limiting step, the long-lived Pd(II) intermediate is left vulnerable to competing side reactions[1].

Q: Where does the hydride source for this hydrodehalogenation come from? A: The hydride typically originates from your solvent or base system. Protic solvents (like ethanol or water) and certain aliphatic amine bases can act as potent hydride donors. The Pd(II) complex abstracts a hydride, forming a Pd(II)-hydride intermediate that rapidly undergoes reductive elimination to yield the undesired 1-isobutyl-5-nitro-1H-indazole byproduct[2],[1].

Mechanism A 3-Bromo-1-isobutyl- 5-nitro-1H-indazole B Pd(II) Intermediate A->B Pd(0) Oxidative Addition C Transmetalation (Fast with XPhos) B->C Boronic Acid E Hydride Transfer (Protic Solvents) B->E Side Reaction D Desired Product C->D Reductive Elimination F Debrominated Byproduct E->F Reductive Elimination

Mechanistic divergence between cross-coupling and hydrodehalogenation pathways.

Troubleshooting Guide: Suppressing Debromination

Q: I am observing >30% of the debrominated byproduct. Which catalyst/ligand system should I switch to? A: Standard catalysts like Pd(PPh3​)4​ are generally insufficient for this substrate because triphenylphosphine does not provide the steric bulk needed to accelerate the desired pathway[2]. You must switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos ) paired with a robust precatalyst like Pd2​(dba)3​ or XPhosPdG2[2],[3]. These ligands create a highly active, electron-rich palladium center that rapidly undergoes transmetalation, effectively outcompeting the slower hydride transfer pathway[3].

Q: How should I optimize the base and solvent to prevent hydride transfer? A: You must starve the side reaction of its hydride source. Eliminate primary and secondary alcohols (like EtOH) from your solvent mixture. Switch to an aprotic solvent system, such as 1,4-Dioxane, with only the minimal amount of water necessary to dissolve the base[2]. Additionally, avoid overly strong bases; milder bases like Cs2​CO3​ or K3​PO4​ are highly effective at promoting transmetalation without facilitating palladium hydride formation[2],[4].

Q: Can altering the heating method improve the chemoselectivity? A: Yes, significantly. Thermal heating at 100 °C for 12+ hours gives the slower debromination reaction ample time to accumulate. Utilizing microwave irradiation at 135 °C can reduce reaction times to just 40 minutes[3]. This kinetic control rapidly drives the higher-activation-energy cross-coupling pathway to completion before the debromination byproduct can form[3].

Workflow Start Debromination >10% Step1 1. Upgrade Ligand Switch to XPhos/SPhos Start->Step1 Step2 2. Optimize Solvent Use Aprotic (Dioxane) Step1->Step2 If byproduct persists Step3 3. Change Heating Microwave at 135°C Step2->Step3 For kinetic control Success Optimized Yield Step3->Success

Step-by-step troubleshooting workflow to suppress debromination side reactions.

Quantitative Data Analysis

To demonstrate the causality of the recommended changes, the following table summarizes the expected shift in chemoselectivity as you implement the troubleshooting steps.

Table 1: Effect of Reaction Conditions on Product vs. Debromination Ratio

Condition SetCatalyst / LigandSolvent SystemBaseHeating MethodDesired ProductDebromination
Baseline Pd(PPh3​)4​ (10 mol%)Dioxane/EtOH/ H2​O K2​CO3​ Thermal (100 °C, 12h)< 45%> 50%
Ligand Opt. Pd2​(dba)3​ / XPhosDioxane/EtOH/ H2​O K2​CO3​ Thermal (100 °C, 12h)65%25%
Solvent Opt. XPhosPdG2 / XPhosDioxane/ H2​O (4:1) Cs2​CO3​ Thermal (135 °C, 12h)78%15%
Kinetic Opt. XPhosPdG2 / XPhosDioxane/ H2​O (4:1) Cs2​CO3​ Microwave (135 °C, 40m)> 91% Not Detected

Validated Experimental Protocol

The following methodology is a self-validating system. To ensure the protocol is working, run a parallel control reaction using your standard thermal conditions. Analyze the crude mixture via LC-MS before workup; the disappearance of the [M+H]+ peak corresponding to the debrominated mass ( m/z≈220 ) in the optimized vial validates the suppression of the hydride transfer pathway.

Optimized Microwave-Assisted Suzuki-Miyaura Coupling

  • Reagent Preparation: In an oven-dried, microwave-safe 10 mL vial equipped with a magnetic stir bar, add 3-Bromo-1-isobutyl-5-nitro-1H-indazole (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add the precatalyst XPhosPdG2 (5 mol%) and the free ligand XPhos (10 mol%).

  • Inert Atmosphere: Seal the vial with a Teflon-lined septum cap. Evacuate and backfill the vial with ultra-pure Argon three times.

  • Solvent Addition: Via syringe, add 4.0 mL of a rigorously degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v). Note: Degassing via sparging with Argon for 30 minutes prior to addition is critical to prevent catalyst oxidation.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate the mixture at 135 °C for exactly 40 minutes with a high stirring rate.

  • Reaction Monitoring: Allow the vial to cool to room temperature. Extract a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS to confirm total consumption of the starting material and absence of the debrominated byproduct.

  • Workup & Purification: Dilute the crude mixture with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Sources

Troubleshooting

Technical Support Center: Overcoming Low Solubility of 3-Bromo-1-isobutyl-5-nitro-1H-indazole

Welcome to the Technical Support Center. This guide is engineered for researchers and assay developers facing thermodynamic and kinetic solubility challenges with 3-Bromo-1-isobutyl-5-nitro-1H-indazole (CAS: 1352514-55-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and assay developers facing thermodynamic and kinetic solubility challenges with 3-Bromo-1-isobutyl-5-nitro-1H-indazole (CAS: 1352514-55-6).

Mechanistic Overview: The Solubility Challenge

3-Bromo-1-isobutyl-5-nitro-1H-indazole is a highly lipophilic building block. The combination of a heavy halogen (bromo), a branched aliphatic chain (isobutyl), and a rigid indazole core drives a high partition coefficient (LogP) and strong intermolecular crystal packing. In aqueous biological assays, these physicochemical properties cause the compound to rapidly exceed its thermodynamic solubility limit[1].

Rather than simply "failing to dissolve," highly lipophilic compounds often undergo liquid-liquid phase separation or form Small, Colloidally Aggregating Molecules (SCAMs). These colloidal aggregates sequester target proteins, leading to false-positive or false-negative readouts in high-throughput screening (HTS)[2]. Overcoming this requires a precise balance of solvent kinetics, excipient thermodynamics, and rigorous control validation.

Troubleshooting FAQs

Q1: My compound crashes out immediately upon addition to the assay buffer, forming a cloudy suspension. How can I prevent this? Root Cause: This is a kinetic phenomenon known as "solvent shock" or "solvent displacement." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The hydrophobic indazole is left stranded without its solvent shell, causing instantaneous nucleation and precipitation[3]. Solution:

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense nanoliter volumes directly into the assay plate, avoiding large localized solvent gradients.

  • Intermediate Dilutions: Never dilute directly from 10 mM to 10 µM in one step. Create an intermediate stock (e.g., 1 mM) in 50% DMSO / 50% assay buffer, then dilute this into the final assay matrix.

Q2: I need to add solubilizing agents to my buffer, but I am running a sensitive cell-based assay. What are my options? Root Cause: Standard biochemical detergents (like Triton X-100) disrupt cellular lipid bilayers, causing cytotoxicity and confounding cell-based readouts. Solution: Shift from lytic detergents to carrier proteins or block copolymers.

  • Bovine Serum Albumin (BSA): Adding 0.1% BSA acts as a "thermodynamic sink." The hydrophobic pockets of BSA reversibly bind the lipophilic indazole, keeping the free compound concentration below its precipitation threshold without lysing cells.

  • Pluronic F-127: This non-ionic triblock copolymer forms micelles that encapsulate the compound, enhancing solubility with minimal cellular toxicity[4].

Q3: My assay signal is highly variable, and the dose-response curve has a steep Hill slope (>1.5). Is this related to solubility? Root Cause: Yes. A Hill slope greater than 1.5 is a classic hallmark of colloidal aggregation. The indazole compound has likely formed SCAMs. Because aggregates non-specifically absorb and denature assay proteins, the inhibition appears cooperative, yielding artificially steep dose-response curves[2]. Solution: Introduce a non-ionic detergent (e.g., 0.01% Tween-20 or CHAPS) to the assay buffer. If the biological activity disappears upon detergent addition, your initial signal was a false positive driven by aggregation.

Q4: How should I handle and store the DMSO stock solutions to maintain compound integrity? Root Cause: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock vial. Because 3-Bromo-1-isobutyl-5-nitro-1H-indazole is exquisitely sensitive to water, even 5% water content in the DMSO stock will drastically lower its solubility limit, causing invisible micro-precipitates before you even begin your assay[3]. Solution: Aliquot the primary stock into single-use vials. Store at -20°C or -80°C in a desiccator. Discard any aliquot after a single thaw.

Quantitative Data: Solubilizing Agents Matrix

To facilitate rational assay design, the following table summarizes the operational parameters for common solubilizing agents when working with highly lipophilic indazoles.

Solubilizing AgentMechanism of ActionMax Conc. (Biochemical)Max Conc. (Cell-Based)Interference Risk Profile
DMSO Co-solvent (reduces dielectric constant)5.0% (v/v)0.5% (v/v)High (Enzyme denaturation at >5%)
Tween-20 Non-ionic micelle formation0.05% (v/v)0.005% (v/v)Moderate (Can strip weakly bound cofactors)
Pluronic F-127 Polymeric encapsulation0.1% (w/v)0.1% (w/v)Low (Highly biocompatible)
BSA (Fatty Acid Free) Carrier protein (hydrophobic binding)0.1% (w/v)1.0% (w/v)Moderate (May reduce free drug fraction, shifting IC50)
CHAPS Zwitterionic micelle formation1.0 mMNot RecommendedLow (Maintains protein-protein interactions)

Self-Validating Experimental Protocol: Solubilization & Aggregation Check

To ensure scientific integrity, every solubility protocol must be a self-validating system. The following workflow ensures the compound is soluble and that the chosen excipients do not artificially alter the biological readout.

Phase 1: Stock Preparation & Visual Validation

  • Weigh out 3-Bromo-1-isobutyl-5-nitro-1H-indazole and dissolve in anhydrous, mass-spec grade DMSO to a concentration of 10 mM.

  • Vortex for 60 seconds. Place in a 37°C ultrasonic water bath for 10 minutes[3].

  • Validation Check: Centrifuge at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the stock is saturated; reduce concentration to 5 mM.

Phase 2: Matrix Formulation

  • Prepare the assay buffer containing the biological target, supplemented with the chosen excipient (e.g., 0.01% Tween-20 or 0.1% BSA)[4].

  • Perform a serial dilution of the compound in 100% DMSO to create a 100x dosing plate.

  • Transfer 1 µL of the 100x compound into 99 µL of the supplemented assay buffer using rapid pipette mixing to prevent localized solvent pooling.

Phase 3: Biophysical Validation (Dynamic Light Scattering)

  • Transfer 50 µL of the final assay mixture (containing the highest compound concentration) into a DLS cuvette.

  • Measure the scattering intensity and Polydispersity Index (PDI).

  • Validation Check: A PDI < 0.2 and the absence of particles >100 nm confirms the compound is truly in solution (monomeric or stable micelles) and has not formed SCAMs[2].

Phase 4: Biological Baseline Validation

  • Run a "Vehicle + Excipient" control well (e.g., 1% DMSO + 0.01% Tween-20, without the indazole compound).

  • Validation Check: Compare the signal of this well to a pure buffer control. If the excipient alters the baseline signal by >5%, the solubilizing agent is interfering with the assay biology and must be changed.

Workflow Visualization

The following decision-tree outlines the logical progression for diagnosing and mitigating solubility failures in your assay.

SolubilityWorkflow Start Compound Precipitation in Assay Buffer CheckStock 1. Verify DMSO Stock (Visual & Sonication) Start->CheckStock Dilution 2. Optimize Dilution (Intermediate Stocks) CheckStock->Dilution BufferOpt 3. Buffer Additives (Surfactants/Proteins) Dilution->BufferOpt DLS 4. Check Aggregation (DLS / Nephelometry) BufferOpt->DLS Success Proceed to Biological Assay DLS->Success Soluble (< CAC) Fail Formulation Redesign (Liposomes/Nanoparticles) DLS->Fail Aggregated

Caption: Workflow for diagnosing and mitigating compound precipitation and aggregation in aqueous assays.

References

  • Mettou, A. et al. "Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study." SLAS Discovery (PubMed). Available at:[Link]

  • Di, L., and Kerns, E.H. "Drug-Like Properties: Concept, Structure Design and Methods, From ADME to Toxicity Optimization." ResearchGate. Available at:[Link]

  • Dahlin, J. L. et al. "SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules." Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Indazole Intermediates in Pharmaceutical Synthesis

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and abil...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for moieties like phenol and indole make it a highly attractive framework for interacting with a diverse range of biological targets, particularly protein kinases.[1] Consequently, numerous blockbuster therapeutics, including the kinase inhibitors Pazopanib, Axitinib, and the PARP inhibitor Niraparib, feature this heterocyclic core.[3][4][5][6]

However, the synthetic versatility of the indazole ring system presents a significant challenge to the process chemist: regioselectivity. The bicyclic structure contains two reactive nitrogen atoms (N-1 and N-2), and direct functionalization, such as alkylation or arylation, often yields a difficult-to-separate mixture of isomers.[7][8] The thermodynamic stability generally favors the 1H-tautomer, but synthetic outcomes can be kinetically driven or influenced by subtle electronic and steric factors.[4][8]

This guide provides an in-depth comparison of strategic approaches to key indazole intermediates, moving beyond a simple recitation of methods to explain the underlying chemical principles that govern success. We will dissect field-proven protocols, present comparative data, and offer a logical framework for selecting the optimal synthetic route based on the desired substitution pattern of the final active pharmaceutical ingredient (API).

The Core Challenge: Controlling N-1 versus N-2 Regioselectivity

The fundamental decision in any indazole synthesis is how and when to establish the desired substitution pattern. The choice between building a pre-functionalized ring or modifying a parent indazole core dictates the entire synthetic cascade.

Regioselectivity_Challenge Indazole Indazole Core Reagent E+ Indazole->Reagent Direct Functionalization (e.g., Alkylation, Arylation) N1_Product N-1 Substituted (Thermodynamic Product) Reagent->N1_Product Path A N2_Product N-2 Substituted (Kinetic Product) Reagent->N2_Product Path B

Caption: The central challenge in indazole chemistry: direct functionalization often leads to a mixture of N-1 and N-2 regioisomers.

Two primary strategic philosophies address this challenge:

  • Cyclization-Based Routes: Constructing the indazole ring with the N-substituent already in place. This offers definitive regiocontrol from the outset.

  • Post-Functionalization Routes: Selectively modifying a pre-formed indazole scaffold. This can be more atom-economical but requires precise control over reaction conditions.

Strategy 1: Cyclization-Based Routes for Absolute Regiocontrol

Building the ring system around a pre-defined nitrogen substituent is the most unambiguous method for achieving a single regioisomer. The choice of starting materials directly dictates the final product.

A. Synthesis of 2H-Indazoles: The One-Pot Cadogan Reductive Cyclization

For APIs requiring N-2 substitution, the Cadogan reaction is a powerful tool.[7] Modern advancements have transformed this into a mild, one-pot process that avoids the isolation of potentially unstable imine intermediates.[7][9]

The causality behind this choice is clear: by forming the C-N bond between an ortho-nitrobenzaldehyde and a primary amine before cyclization, the amine's substituent is locked into what will become the N-2 position. The subsequent reductive cyclization, often using a phosphine reagent, is highly efficient.

Cadogan_Workflow cluster_reactants Starting Materials Aldehyde o-Nitrobenzaldehyde OnePot One-Pot Process Solvent: i-PrOH, 80°C Aldehyde->OnePot Amine Primary Amine (R-NH2) Amine->OnePot Condensation Step 1: Condensation (Imine Formation) OnePot->Condensation Cyclization Step 2: Reductive Cyclization (e.g., P(n-Bu)3) Condensation->Cyclization Product N-2 Substituted 2H-Indazole Cyclization->Product

Caption: Workflow for the one-pot synthesis of 2H-indazoles via the Cadogan reductive cyclization.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-2H-indazoles [7][9]

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add the desired ortho-nitrobenzaldehyde (1.0 eq) and the corresponding primary amine (1.1 eq).

  • Solvent Addition: Add isopropanol (i-PrOH) to create a solution with a concentration of approximately 0.2 M with respect to the aldehyde.

  • Condensation: Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the formation of the imine intermediate by TLC or LC-MS.

  • Reductive Cyclization: Once condensation is complete, add tri-n-butylphosphine (P(n-Bu)₃, 1.5 eq) directly to the reaction mixture.

  • Reaction Completion: Continue heating at 80 °C for 12-16 hours until the starting imine is consumed (monitored by TLC/LC-MS).

  • Work-up and Isolation: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the pure 2H-indazole product.

Trustworthiness Note: This one-pot protocol is self-validating as it eliminates the need to isolate the intermediate imine, which can be prone to hydrolysis. The progress of both steps can be independently monitored, ensuring a high-fidelity transformation.

B. Synthesis of 1H-Indazoles: Hydrazine-Based Cyclizations

Conversely, to synthesize N-1 substituted indazoles, one can employ an N-substituted hydrazine.[8] Reacting an ortho-haloaryl carbonyl compound with an appropriate N-alkyl or N-arylhydrazine, followed by a transition-metal-catalyzed or base-mediated cyclization, definitively places the substituent at the N-1 position. This approach is fundamental to the synthesis of numerous APIs.

Strategy 2: Post-Functionalization for Convergent Syntheses

In many cases, the unsubstituted indazole core is commercially available and inexpensive. A convergent strategy involving late-stage N-functionalization can be highly efficient. Success hinges on mastering the reaction parameters to favor one regioisomer over the other.

A. The Decisive Role of Base and Solvent in N-Alkylation

A systematic study of reaction conditions reveals a strong causative link between the choice of base/solvent and the resulting N-1/N-2 product ratio.[8] This is not arbitrary; it is a reflection of the cation's interaction with the indazole anion in the transition state.

  • The N-1 Selective System (NaH in THF): The use of sodium hydride (NaH) in a less-polar, coordinating solvent like tetrahydrofuran (THF) strongly favors N-1 alkylation. The sodium cation coordinates more effectively with the N-1 nitrogen, making it the more nucleophilic site for the incoming electrophile. This provides a reliable method for accessing N-1 alkylated products.[8]

  • The N-2 Selective Influence: Achieving high N-2 selectivity via direct alkylation is more challenging and often substrate-dependent. However, steric and electronic factors on the indazole ring itself can be exploited. For instance, bulky or electron-withdrawing substituents at the C-7 position can sterically hinder the N-1 position and electronically favor attack at N-2, leading to excellent N-2 regioselectivity.[8]

Condition / SubstituentPredominant IsomerCausality (Rationale)Reference
NaH in THF N-1 (>99% for many substrates)Na⁺ coordination with the N-1 position in a less polar solvent enhances its nucleophilicity.[8]
Cs₂CO₃ in DMF Mixture (slight N-1 preference)A more dissociating solvent and a "softer" cation lead to less defined coordination, reducing selectivity.[8]
C-7 NO₂ or CO₂Me group N-2 (≥96%)Steric hindrance at N-1 and electronic withdrawal make the N-2 position the more favorable site for attack.[8]
B. Modern Catalytic Methods: Precision in N-Arylation

For N-arylation, classical methods like the Ullmann condensation often require harsh conditions and suffer from poor regioselectivity. Modern transition-metal catalysis offers a milder and more precise alternative.

  • Copper-Catalyzed C-N Coupling: Copper-based systems are workhorses in pharmaceutical manufacturing for C-N bond formation. They are crucial in syntheses like that of Niraparib, where a late-stage, regioselective coupling of an indazole fragment is required.[10]

  • Gold-Catalyzed N-1 Arylation: Emerging research has demonstrated that ligand-enabled gold catalysis can achieve excellent N-1 regioselectivity in the arylation of indazoles with aryl iodides under mild conditions.[11] This method proceeds via a Au(I)/Au(III) catalytic cycle and offers broad substrate scope.[11]

Case Studies: Application in Marketed Pharmaceuticals

Examining the synthesis of established drugs provides a real-world context for the strategic selection of indazole intermediates.

Case Study 1: Pazopanib (Votrient®)

The synthesis of the multi-kinase inhibitor Pazopanib is a classic example that starts with a pre-functionalized indazole core: 3-methyl-6-nitro-1H-indazole .[12][13] The innovator's route involves a multi-step sequence to build the key intermediate, N,2,3-trimethyl-2H-indazol-6-amine .[12][13] This highlights a critical transformation: an initial 1H-indazole is ultimately converted into a 2H-indazole derivative.

Pazopanib_Synthesis Start 3-Methyl-6-nitro-1H-indazole Intermediate Key Intermediate: N,2,3-trimethyl-2H-indazol-6-amine Start->Intermediate Multi-step sequence (N-methylation, reduction) Pazopanib Pazopanib Intermediate->Pazopanib Pyrimidine Pyrimidine fragment Pyrimidine->Pazopanib Sulfonamide Sulfonamide fragment Sulfonamide->Pazopanib

Caption: Simplified synthetic logic for Pazopanib, emphasizing the pivotal role of the N,2,3-trimethyl-2H-indazol-6-amine intermediate.

An alternative, more efficient route has been developed that also starts from 3-methyl-6-nitro-1H-indazole but cleverly alternates reduction and methylation steps to arrive at the same key intermediate.[13][14]

RouteKey StepsOverall Yield (to intermediate 5)Process ConsiderationsReference
Innovator's Route 1. N-2 Methylation2. Nitro Reduction3. Amine Methylation~54%Involves a combined reduction/methylation step.[13][14]
Alternative Route 1. Nitro Reduction2. Reductive Amination3. N-2 Methylation~55%Optimized to avoid column chromatography, making it more scalable.[13][14]
Case Study 2: Niraparib (Zejula®)

The synthesis of the PARP inhibitor Niraparib showcases a convergent approach where the indazole core is coupled late in the synthesis.[1] The key transformation is a regioselective copper-catalyzed N-arylation that joins the indazole-7-carboxamide moiety with the 3-aryl-piperidine fragment.[10]

This choice is driven by manufacturing logistics. The primary amide on the indazole ring confers high potency, requiring specialized handling facilities.[10] By introducing this fragment as late as possible, the number of steps that must be performed under these stringent conditions is minimized, demonstrating how synthetic strategy is directly influenced by safety and operational considerations.

Case Study 3: Axitinib (Inlyta®)

Axitinib, another kinase inhibitor, requires functionalization at the C-6 position of the indazole ring with a thiol group, which is then coupled to a benzamide side chain.[15] The original synthesis relied on expensive palladium catalysts for key C-C and C-S bond-forming reactions. Process development led to an improved route using more economical CuI-catalyzed coupling reactions , including a Heck-type reaction to build the vinyl-pyridine side chain.[15] This case illustrates the importance of catalyst selection in optimizing cost and sustainability, moving from palladium to copper without sacrificing efficiency.

Conclusion and Future Outlook

The selection of an indazole intermediate is a critical decision in pharmaceutical synthesis, with profound implications for yield, purity, cost, and scalability. A thorough understanding of the mechanistic principles governing regioselectivity is paramount.

  • For unambiguous regiocontrol, especially for novel targets, cyclization-based strategies that build the ring system with the desired N-substituent in place remain the gold standard.

  • For convergent and potentially more cost-effective routes, post-functionalization strategies are powerful, provided that reaction conditions are rigorously optimized. The NaH/THF system for N-1 alkylation is a robust and reliable choice.

  • The continued development of modern catalytic methods , employing copper, gold, and rhodium, is pushing the boundaries of what is possible, enabling milder conditions, higher selectivity, and novel C-H activation pathways for indazole functionalization.[16][17][18]

As medicinal chemists continue to exploit the indazole scaffold, the demand for efficient and selective synthetic methods will only increase. The principles and protocols outlined in this guide provide a foundational framework for researchers, scientists, and drug development professionals to make informed, rational decisions in the synthesis of the next generation of indazole-based medicines.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • American Chemical Society Publications. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters. [Link]

  • Zhang, Y., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3597-3601. [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 493-503. [Link]

  • Singampalli, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1834-1875. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(29), 17764-17781. [Link]

  • El-Fak, A. A., & El-Mageed, A. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Catalysts, 12(8), 882. [Link]

  • Nguyen, T. H. T., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 29(18), 4381. [Link]

  • Zablocki, J. A., et al. (2013). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 17(11), 1380–1389. [Link]

  • Sahoo, S., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Pharmaceuticals, 17(7), 890. [Link]

  • Kumar, S., & Kumar, R. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 643-652. [Link]

  • Li, J., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Preparations and Procedures International, 47(4), 318-327. [Link]

  • Nguyen, T. H. T., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]

  • Wang, Y., et al. (2025). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. Organic Letters. [Link]

  • da Silva, W. A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 126-133. [Link]

  • Klapars, A., & Buchwald, S. L. (2006). Copper-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

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Safety & Regulatory Compliance

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